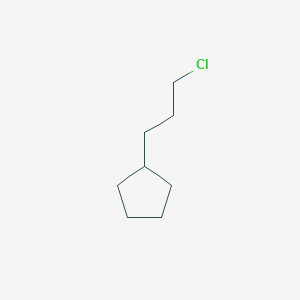
2-Methoxythiophene-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Conductive Polymers and Organic Photovoltaic Devices
Studies on polythiophenes and poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives highlight their significant roles in enhancing the performance of organic photovoltaic devices and conductive polymers. For instance, solvent-treated PEDOT:PSS films have been investigated for their impact on the performance of polymer solar cells, showing that treated films can improve conductivity, surface morphology, and work function, thereby enhancing the short circuit current and reducing series resistance in solar cells (Hu, Zhang, & Zhu, 2014). Similarly, a simple film treatment method with methanol has been demonstrated to significantly increase the conductivity of PEDOT:PSS, making it a viable alternative to traditional ITO electrodes in polymer solar cells (Alemu, Wei, Ho, & Chu, 2012).
Environmental and Safety Applications
Research on benzophenone-type UV filters, including reactions with chlorine and chloramine, provides insights into the environmental impact and safety concerns related to the use of such chemicals in drinking water treatment. The study found that chlorination and chloramination processes can affect the reactivity and formation of disinfection by-products (DBPs), with significant implications for water treatment safety and the management of UV filters in the environment (Yang, Kong, Ji, Lu, Yin, & Zhou, 2018).
Advanced Material Synthesis
Research on the electrosynthesis of poly(3-methoxythiophene) in ionic liquid microemulsions demonstrates the potential for creating conductive polymers with specific properties, such as high conductivity and solubility in conventional organic solvents. This method presents a novel approach for the polymerization of thiophene derivatives, offering a pathway to synthesize materials with desirable electronic and photonic properties (Dong, Xu, Zheng, & Hou, 2009).
Microbial Biodesulfurization
The application of microbial strains, such as Rhodococcus erythropolis, in the desulfurization of dibenzothiophene (DBT) highlights the biotechnological potential for environmental remediation, particularly in the treatment of sulfur-containing organic molecules found in fossil fuels. This microbial process efficiently converts DBT into 2-hydroxybiphenyl, showcasing an eco-friendly alternative to traditional chemical desulfurization methods (Izumi, Ohshiro, Ogino, Hine, & Shimao, 1994).
Propiedades
IUPAC Name |
2-methoxythiophene-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO3S2/c1-9-5-4(2-3-10-5)11(6,7)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFAOZAIGURUPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CS1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxythiophene-3-sulfonyl chloride | |
CAS RN |
425426-96-6 |
Source


|
| Record name | 2-methoxythiophene-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2758233.png)






![8-methoxy-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2758243.png)




![N-(2-furylmethyl)-2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide](/img/structure/B2758254.png)